molecular formula C11H12N2O3 B14873947 (E)-N'-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide

(E)-N'-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide

Cat. No.: B14873947
M. Wt: 220.22 g/mol
InChI Key: YXBUSNDDVFYIGF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide is a compound that features a furan ring, an acrylamide moiety, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide typically involves the reaction of furan-2-carbaldehyde with cyclopropanecarbohydrazide in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the acrylamide moiety may produce the corresponding amine .

Scientific Research Applications

(E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The furan ring and acrylamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N'-[(E)-3-(furan-2-yl)prop-2-enoyl]cyclopropanecarbohydrazide

InChI

InChI=1S/C11H12N2O3/c14-10(6-5-9-2-1-7-16-9)12-13-11(15)8-3-4-8/h1-2,5-8H,3-4H2,(H,12,14)(H,13,15)/b6-5+

InChI Key

YXBUSNDDVFYIGF-AATRIKPKSA-N

Isomeric SMILES

C1CC1C(=O)NNC(=O)/C=C/C2=CC=CO2

Canonical SMILES

C1CC1C(=O)NNC(=O)C=CC2=CC=CO2

Origin of Product

United States

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